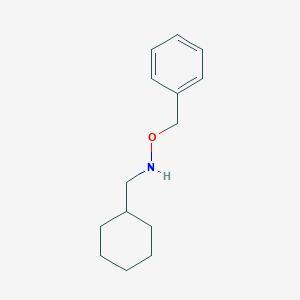![molecular formula C9H19Cl3OSi B14311320 Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane CAS No. 114145-13-0](/img/structure/B14311320.png)
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane is a chemical compound known for its unique structure and properties It is a silane derivative, which means it contains a silicon atom bonded to organic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane typically involves the reaction of 1,1,1-trichloro-3,3-dimethylbutan-2-ol with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the hydroxyl group with the trimethylsilyl group. The reaction conditions usually involve moderate temperatures and anhydrous solvents to prevent hydrolysis of the silane compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the silane compound can hydrolyze to form silanols and other by-products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, hydrolysis yields silanols, while substitution reactions can produce a variety of organosilicon compounds .
科学研究应用
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- 1,1,1-Trichloro-2,2,2-trifluoroethane
- 1,1,1-Trichloroethane
Uniqueness
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other silane derivatives. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
属性
CAS 编号 |
114145-13-0 |
|---|---|
分子式 |
C9H19Cl3OSi |
分子量 |
277.7 g/mol |
IUPAC 名称 |
trimethyl-(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxysilane |
InChI |
InChI=1S/C9H19Cl3OSi/c1-8(2,3)7(9(10,11)12)13-14(4,5)6/h7H,1-6H3 |
InChI 键 |
FVDSGGOFDDVNTF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(Cl)(Cl)Cl)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


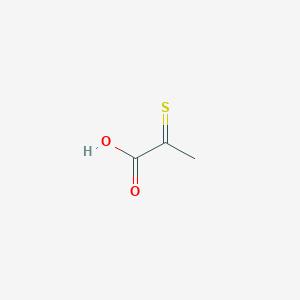


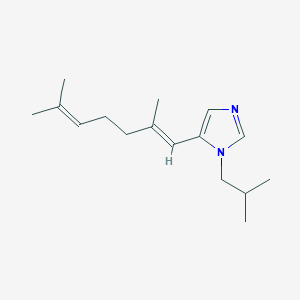
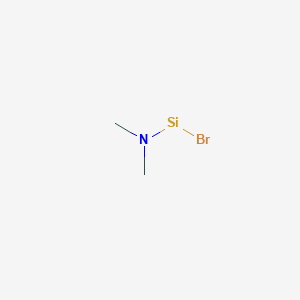
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)
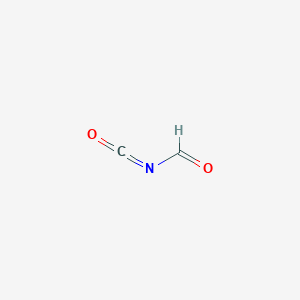
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
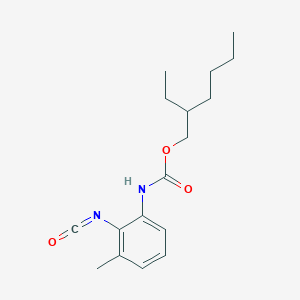
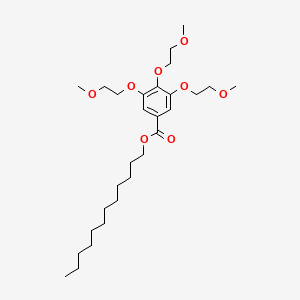

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

